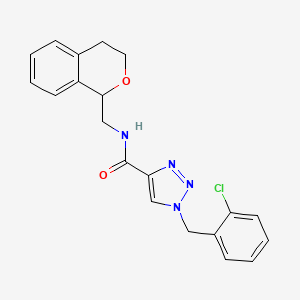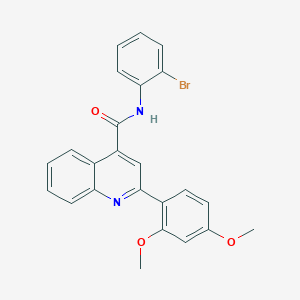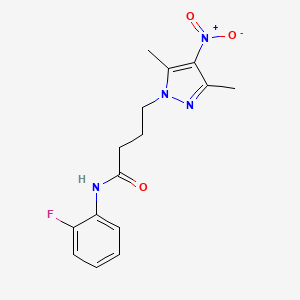![molecular formula C19H32N2O3S B6114809 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6114809.png)
1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is commonly referred to as "BMP9" and has been found to have numerous biochemical and physiological effects.
作用机制
The mechanism of action of BMP9 is complex and involves multiple signaling pathways. BMP9 binds to specific receptors on the surface of cells, which triggers a cascade of intracellular signaling events. This ultimately leads to the activation of specific genes and the regulation of various biological processes.
Biochemical and Physiological Effects:
BMP9 has been found to have numerous biochemical and physiological effects. The compound has been shown to stimulate angiogenesis, which is the formation of new blood vessels. BMP9 has also been found to promote bone formation and has been used in the treatment of osteoporosis. Additionally, BMP9 has been found to have a protective effect on liver cells and has been studied for its potential in liver regeneration.
实验室实验的优点和局限性
BMP9 has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in the lab. Additionally, BMP9 has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of BMP9 in lab experiments. The compound is expensive, and its synthesis method is complex, which can limit its availability. Additionally, BMP9 has limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on BMP9. One area of research is the development of novel therapeutic strategies for the treatment of cancer and liver diseases. Additionally, there is a need for further studies to understand the mechanism of action of BMP9 and its effects on various biological processes. Finally, there is a need for the development of new and more efficient synthesis methods for BMP9, which could increase its availability and reduce its cost.
Conclusion:
In conclusion, BMP9 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been found to have numerous biochemical and physiological effects and has been studied for its potential therapeutic applications in the treatment of various diseases. While there are limitations to the use of BMP9 in lab experiments, its extensive study and well-understood mechanism of action make it a valuable tool for scientific research. Future research on BMP9 will likely focus on the development of novel therapeutic strategies and the further understanding of its mechanism of action and effects on various biological processes.
合成方法
The synthesis of BMP9 involves the reaction between 4-[(butylamino)methyl]-2-methoxyphenol and 3-(4-thiomorpholinyl)propane-1,2-diol under specific conditions. This reaction results in the formation of BMP9, which is a white crystalline powder. The synthesis method of BMP9 is complex and requires a high level of expertise in organic chemistry.
科学研究应用
BMP9 has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of effects on various biological processes, including angiogenesis, bone formation, and liver regeneration. BMP9 has also been found to have therapeutic potential in the treatment of various diseases, including cancer, osteoporosis, and liver diseases.
属性
IUPAC Name |
1-[4-(butylaminomethyl)-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-3-4-7-20-13-16-5-6-18(19(12-16)23-2)24-15-17(22)14-21-8-10-25-11-9-21/h5-6,12,17,20,22H,3-4,7-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQUUHLFWVQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(CN2CCSCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-fluoro-4-methoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6114735.png)
![1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6114742.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6114750.png)

![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6114763.png)
![(1-{5-[(4-methoxy-3-methylbenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6114775.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![N-{[(5-benzyl-6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6114785.png)
![4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B6114805.png)

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)